molecular formula C44H76N4O10S2 B1674249 Ibutilide fumarate CAS No. 122647-32-9

Ibutilide fumarate

Cat. No.: B1674249
CAS No.: 122647-32-9
M. Wt: 885.2 g/mol
InChI Key: PCIOHQNIRPWFMV-UHFFFAOYSA-N
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Description

The compound U70226E, also known as Ibutilide fumarate, is a class III antiarrhythmic agent. It is primarily used to treat atrial fibrillation and atrial flutter by prolonging the action potential duration and refractory periods in the heart. This compound works by activating a slow, inward sodium current rather than blocking outward potassium currents .

Mechanism of Action

Target of Action

Ibutilide fumarate is a Class III antiarrhythmic agent . Its primary targets are the cardiac ion channels , specifically the slow inward sodium channels and the delayed rectifier potassium channels .

Mode of Action

This compound works by activating the slow inward sodium current . This action prolongs the action potential duration and increases both atrial and ventricular refractoriness . Unlike most other Class III antiarrhythmics, which act by blocking outward potassium currents, this compound works predominantly through sodium channels .

Biochemical Pathways

The activation of the slow inward sodium current by this compound leads to a prolonged action potential . This increases the refractoriness of the cardiac myocytes, which can help to correct conditions like atrial fibrillation and atrial flutter .

Pharmacokinetics

This compound is administered intravenously . It has a high first-pass metabolism, resulting in poor bioavailability when taken orally . The drug has a relatively large volume of distribution, and about 40% of the drug is bound with plasma albumin . It has a high systemic plasma clearance, close to the hepatic blood flow . The elimination half-life averages six hours . It is metabolized in the liver, primarily by isoenzymes other than CYP3A4 and CYP2D6 .

Result of Action

The result of this compound’s action is the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR) . This is achieved by increasing the refractoriness of the cardiac myocytes, which disrupts the re-entrant circuits that cause these arrhythmias .

Action Environment

Environmental factors such as the patient’s overall health, liver function, and the presence of other medications can influence the action, efficacy, and stability of this compound . For example, the drug’s high systemic plasma clearance and metabolism via the liver’s cytochrome P450 system suggest that liver function can significantly impact the drug’s efficacy and safety .

Biochemical Analysis

Biochemical Properties

Ibutilide Fumarate interacts with various biomolecules, including enzymes and proteins. It binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels, and L-type (dihydropyridine sensitive) calcium channels . It exerts its antiarrhythmic effect by induction of slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by prolonging the action potential duration and increasing both atrial and ventricular refractoriness in vivo . It delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It works by an activation of a specific inward sodium current, thus producing its therapeutic response in which a prolonged action potential increases myocytes’ cardiac refractoriness in case of atrial fibrillation and flutter .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has two major effects on the electrocardiogram (ECG): it produces mild slowing of the sinus rate and, as with other class III antiarrhythmic drugs, prolongation of the QT interval . The QT interval returns to baseline within two to four hours after stopping the infusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study involving beagles, this compound was shown to decrease the defibrillation threshold by 28% without affecting the canine’s hemodynamics .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its metabolic pathway is via the liver’s cytochrome P450 system by isoenzymes other than CYP3A4 and CYP2D6 by which the heptyl side chain of this compound is oxidized .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a relatively large volume of distribution among individual subjects, which is about 11L/kg . Approximately 40% of the drug is bound with plasma albumin of healthy volunteers in a trial .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with ion channels located in the cell membrane to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibutilide fumarate is synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ibutilide fumarate undergoes several types of chemical reactions, including:

    Oxidation: Ibutilide can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Ibutilide can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ibutilide may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ibutilide fumarate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dofetilide: Another class III antiarrhythmic agent that also blocks the IKr current.

    Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

    Amiodarone: A class III antiarrhythmic agent with multiple ion channel blocking effects.

Uniqueness of Ibutilide

Ibutilide is unique in its mechanism of action as it primarily activates a slow, inward sodium current rather than blocking outward potassium currents. This distinct mechanism makes it particularly effective in treating atrial fibrillation and atrial flutter .

Properties

IUPAC Name

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOHQNIRPWFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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